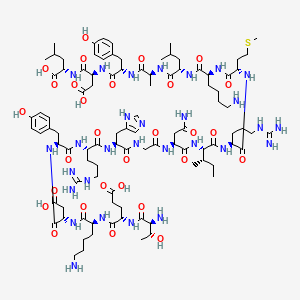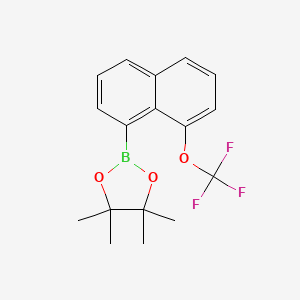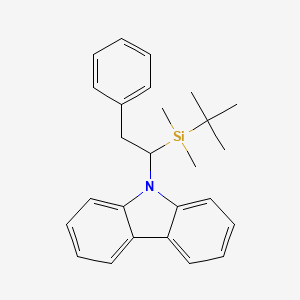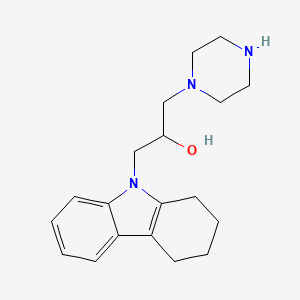
1-Piperazin-1-yl-3-(1,2,3,4-tetrahydro-carbazol-9-yl)-propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Piperazin-1-yl-3-(1,2,3,4-tetrahydro-carbazol-9-yl)-propan-2-ol is a complex organic compound that features a piperazine ring, a tetrahydrocarbazole moiety, and a propanol group. Compounds with such structures are often investigated for their potential pharmacological properties, including their roles as intermediates in the synthesis of various therapeutic agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperazin-1-yl-3-(1,2,3,4-tetrahydro-carbazol-9-yl)-propan-2-ol typically involves multi-step organic reactions. One common approach might include:
Formation of the Tetrahydrocarbazole Moiety: This can be achieved through the reduction of carbazole derivatives using hydrogenation or other reducing agents.
Attachment of the Piperazine Ring: This step may involve nucleophilic substitution reactions where a piperazine derivative reacts with a suitable leaving group on the tetrahydrocarbazole.
Introduction of the Propanol Group: This can be done through alkylation reactions where the piperazine-tetrahydrocarbazole intermediate is reacted with a propanol derivative.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
1-Piperazin-1-yl-3-(1,2,3,4-tetrahydro-carbazol-9-yl)-propan-2-ol can undergo various chemical reactions, including:
Oxidation: The propanol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the tetrahydrocarbazole or piperazine rings.
Substitution: The piperazine ring can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenated compounds or other suitable electrophiles/nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while substitution could introduce various functional groups onto the piperazine ring.
Applications De Recherche Scientifique
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Potential use as a therapeutic agent or in drug development.
Industry: Used in the production of pharmaceuticals or as a chemical reagent.
Mécanisme D'action
The mechanism of action of 1-Piperazin-1-yl-3-(1,2,3,4-tetrahydro-carbazol-9-yl)-propan-2-ol would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various physiological effects. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Piperazin-1-yl-3-(1,2,3,4-tetrahydro-carbazol-9-yl)-ethanol
- 1-Piperazin-1-yl-3-(1,2,3,4-tetrahydro-carbazol-9-yl)-butanol
Uniqueness
1-Piperazin-1-yl-3-(1,2,3,4-tetrahydro-carbazol-9-yl)-propan-2-ol is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds. Its unique structure could lead to different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C19H27N3O |
|---|---|
Poids moléculaire |
313.4 g/mol |
Nom IUPAC |
1-piperazin-1-yl-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propan-2-ol |
InChI |
InChI=1S/C19H27N3O/c23-15(13-21-11-9-20-10-12-21)14-22-18-7-3-1-5-16(18)17-6-2-4-8-19(17)22/h1,3,5,7,15,20,23H,2,4,6,8-14H2 |
Clé InChI |
CZJKRWLJZZJOBN-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=C(C1)C3=CC=CC=C3N2CC(CN4CCNCC4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,7-Dichloro-8-fluoro-2-methylpyrido[4,3-D]pyrimidine](/img/structure/B13919523.png)
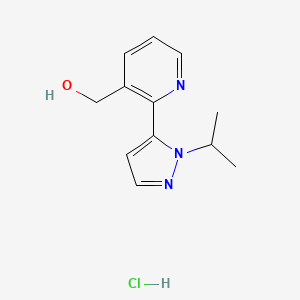
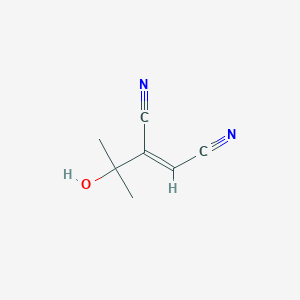

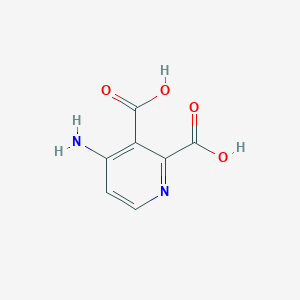
![1,1,1-Trifluoro-2-[methyl(sulfamoyl)amino]propane](/img/structure/B13919552.png)
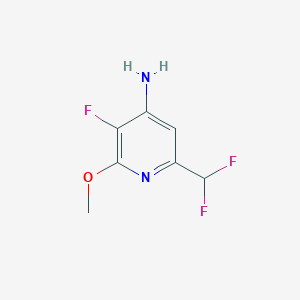
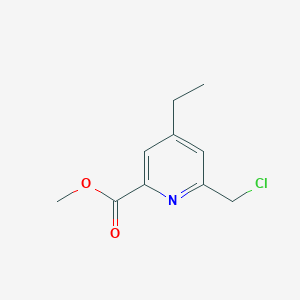
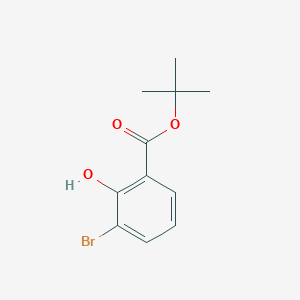

![Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,5-A]pyrazine-1-carboxylate](/img/structure/B13919588.png)
